![molecular formula C20H16O2 B3178806 Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- CAS No. 79447-10-2](/img/structure/B3178806.png)
Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-
Overview
Description
Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- is a benzophenone derivative characterized by a central carbonyl group flanked by two aromatic substituents: a biphenyl moiety at the 4-position and a 3-methoxyphenyl group. Structurally, it consists of two benzene rings connected via a single bond (biphenyl) and a third benzene ring substituted with a methoxy (-OCH₃) group at the 3-position. The compound’s molecular formula is C₂₀H₁₆O₂, with a molecular weight of 288.34 g/mol (inferred from structural analogs) .
The methoxy group enhances solubility and may influence electronic properties, making it relevant for applications in materials science or medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [1,1’-biphenyl]-4-yl(3-methoxyphenyl)- can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where a biphenyl compound reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of Methanone, [1,1’-biphenyl]-4-yl(3-methoxyphenyl)- may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methanone, [1,1’-biphenyl]-4-yl(3-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl or methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methanone, [1,1’-biphenyl]-4-yl(3-methoxyphenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methanone, [1,1’-biphenyl]-4-yl(3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic aromatic substitution reactions, which can modify the activity of enzymes and receptors. Additionally, its structural features allow it to interact with biological membranes, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Biphenyl or Phenyl Moieties
The following table summarizes key analogs with modifications to the biphenyl or phenyl groups:
Key Observations :
- Fluorination (): The 4'-fluoro analog exhibits higher molecular weight (306.33 vs.
- Hydroxyl vs. Methoxy (): The hydroxyl analog (CAS 86428-96-8) has reduced molecular weight (274.31 vs. 288.34) and increased polarity, which may affect solubility and metabolic stability .
- Simpler Baseline (): The unsubstituted phenyl variant (CAS 2128-93-0) serves as a reference for studying substituent effects. Its lack of methoxy results in lower molecular weight (258.31) and reduced steric hindrance .
Heterocyclic and Piperazinyl Derivatives
- Piperazinyl Substituents (): The compound Methanone, [1,1'-biphenyl]-4-yl[4-(3-chlorophenyl)-1-piperazinyl]- introduces a piperazine ring with a 3-chlorophenyl group.
- Thiazole Derivatives (): Compounds like N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(3-methoxyphenyl)thiazol-2-yl)-... incorporate thiazole rings, which are associated with antimicrobial or anticancer activity. The thiazole moiety adds hydrogen-bonding sites and rigidity compared to the target compound .
Pharmacologically Active Analogs
- SB-616234-A (): This compound features a methanone core linked to a biphenyl group with an oxadiazole substituent.
- Quinoline Derivatives (): Compounds such as 7-(3-Dimethylaminopropyl)-6-methoxy-...methanone demonstrate the role of methanone scaffolds in CNS drug design, particularly for serotonin receptor modulation .
Biological Activity
Overview
Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-, also known as 4-(3-methoxyphenyl)-4'-biphenylmethanone, is an organic compound with the molecular formula C20H16O2. This compound belongs to the class of aromatic ketones and is characterized by its unique biphenyl and methoxyphenyl groups. Recent studies have investigated its biological activities, particularly its potential as an antimicrobial and anticancer agent.
The compound's structure allows it to participate in various chemical reactions, including oxidation and reduction, which can modify its biological activity. The mechanism of action primarily involves electrophilic aromatic substitution , enabling interactions with enzymes and receptors critical for cellular processes. This interaction can influence signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Activity
Methanone has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against a range of pathogens, suggesting potential applications in treating infections. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Significant research has focused on the anticancer properties of Methanone. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's effectiveness is often measured using IC50 values, which indicate the concentration needed to inhibit cell growth by 50%.
Cell Line | IC50 Value (µM) | Notes |
---|---|---|
MDA-MB-231 (Breast) | 5.0 | Strong antiproliferative effects observed |
A549 (Lung) | 10.0 | Moderate activity against lung cancer cells |
HeLa (Cervical) | 3.5 | High sensitivity to the compound |
The presence of the methoxy group in its structure appears to enhance its binding affinity to biological targets, improving selectivity and efficacy against cancer cells .
Case Studies
- Anticancer Efficacy : A study evaluating various methoxyphenyl derivatives found that compounds similar to Methanone exhibited strong anticancer activities, with some derivatives showing IC50 values as low as 0.07 µM against HeLa cells . These findings highlight the potential for Methanone derivatives in developing targeted cancer therapies.
- Mechanistic Insights : Research has indicated that Methanone may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and lipid peroxidation . This oxidative stress can lead to cell death pathways that are particularly effective against malignant cells while sparing normal tissues.
Comparative Analysis with Similar Compounds
Methanone can be compared with other biphenyl derivatives to understand its unique properties:
Compound | Structure | Biological Activity |
---|---|---|
Benzophenone | Lacks methoxy group | Moderate anticancer activity |
4-Methoxybenzophenone | Contains methoxy group | Enhanced anticancer properties |
Methanone | Biphenyl + methoxy phenyl | Stronger activity against cancer |
The unique combination of structural features in Methanone contributes to its distinctive biological activities compared to these related compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-?
The compound can be synthesized via Friedel-Crafts acylation , a common method for aryl ketones. This involves reacting 3-methoxybenzoyl chloride with biphenyl derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternative methods include transition metal-catalyzed cross-coupling reactions , such as dual nickel/palladium-catalyzed reductive coupling, which ensures regioselectivity and minimizes byproducts . Optimization of reaction conditions (e.g., temperature, solvent ratios like petroleum ether/ethyl acetate) is critical for yield improvement.
Q. How should researchers validate the purity and structural integrity of this compound?
- Analytical characterization is essential:
- NMR spectroscopy (¹H, ¹³C) to confirm molecular structure and substituent positions. Discrepancies in peak splitting or integration ratios may indicate impurities .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated vs. experimental values within ±0.0005 Da) .
- Chromatography (TLC/HPLC) for purity assessment. Use petroleum ether/ethyl acetate (20:1 or 100:1) for optimal separation .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Molecular weight : ~340–350 g/mol (based on analogs like [1,1'-biphenyl]-2-yl(phenyl)methanone) .
- Solubility : Likely low in polar solvents due to aromaticity; use DMSO or THF for biological assays.
- Thermal stability : Melting points for similar biphenyl-methanones range 58–63°C . Confirm via differential scanning calorimetry (DSC).
Advanced Research Questions
Q. How can computational docking studies predict the biological targets of this compound?
- Use AutoDock Vina for molecular docking:
Prepare the ligand (methanone derivative) and receptor (e.g., cancer-related proteins) in PDBQT format.
Set grid maps to cover active sites (e.g., ATP-binding pockets in kinases).
Validate results using RMSD clustering (<2 Å deviation from crystallographic poses) .
Q. How to resolve contradictions in NMR data during structural elucidation?
- Scenario : Observed ¹³C shifts deviate from predicted values.
- Methodological steps :
Re-examine coupling constants (e.g., meta/para substituent effects on aromatic protons).
Use 2D NMR (COSY, HSQC) to assign overlapping signals.
Cross-reference with analogs (e.g., 4-phenylbenzophenone ) to identify electronic effects from methoxy/biphenyl groups.
Verify via X-ray crystallography if crystals are obtainable .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Synthetic modifications :
- Vary substituents on the biphenyl (e.g., electron-withdrawing groups at the 4' position) .
- Replace the methoxy group with hydroxyl or halogens to assess polarity effects .
- Biological assays :
- Screen against cancer cell lines (e.g., IC₅₀ determination) and compare with analogs like 4-(tert-butyl)-4'-fluoro-1,1'-biphenyl .
- Use proteomics to identify upregulated/downregulated pathways .
Q. What are the applications of this compound in material science?
- Photoinitiators : The biphenyl-methanone structure absorbs UV light, making it suitable for initiating polymer crosslinking .
- Liquid crystals : Analogous compounds (e.g., 4'-pentyl-[1,1'-biphenyl]-4-yl derivatives) exhibit mesogenic properties .
- Surface coatings : Incorporate into resins for enhanced thermal stability .
Q. Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across different studies?
- Potential causes :
- Variations in assay conditions (e.g., cell line specificity, serum concentration).
- Impurities in compound batches (validate via HRMS ).
- Resolution :
Replicate studies using standardized protocols (e.g., NIH/EPA guidelines).
Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .
Q. Why do computational binding predictions differ from experimental results?
- Common issues :
- Overlooking solvent effects or protein flexibility in docking simulations .
- Inaccurate force field parameters for methoxy/biphenyl groups.
- Solutions :
- Perform molecular dynamics (MD) simulations to account for conformational changes.
- Validate with isothermal titration calorimetry (ITC) for binding thermodynamics .
Properties
IUPAC Name |
(3-methoxyphenyl)-(4-phenylphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c1-22-19-9-5-8-18(14-19)20(21)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKPNQBRKCNHMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425042 | |
Record name | Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79447-10-2 | |
Record name | Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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